Distinct Tetrazole Regioisomerism: 1H-Tetrazol-1-yl vs. 2H-Tetrazol-2-yl Scaffolds and Implications for Target Engagement
The target compound (CAS 1235365-42-0) features a 1H-tetrazol-1-yl group directly bonded to the para-position of the phenyl ring. In the most potent indole-tetrazole acetamide series reported by Reddy et al. (2022), the tetrazole ring is instead a 2H-tetrazol-2-yl regioisomer connected via a methylene bridge (compounds 6a–o). This regioisomeric difference is non-trivial: the 1H-tetrazol-1-yl isomer has a distinct dipole moment and hydrogen-bond acceptor topology compared to the 2H-tetrazol-2-yl isomer, which can alter both passive membrane permeability and target protein complementarity [1]. Within the Reddy series, the most active tubulin polymerization inhibitor, compound 6a (2H-tetrazol-2-yl scaffold), achieved an IC50 of 0.34 µM, representing approximately 3.3-fold greater potency than the reference standard combretastatin A-4 (IC50 = 1.12 µM) [1]. While direct tubulin polymerization data for CAS 1235365-42-0 are not available, its 1H-tetrazol-1-yl-phenyl architecture constitutes a structurally distinct starting point for structure-activity relationship (SAR) exploration that is not interchangeable with the 2H-tetrazol-2-yl series. This differentiation is critical for procurement decisions in medicinal chemistry campaigns aiming to diversify tetrazole regioisomer space.
| Evidence Dimension | Tubulin polymerization inhibition potency (IC50) and tetrazole regioisomer topology |
|---|---|
| Target Compound Data | No direct tubulin polymerization IC50 data available; structural feature: 1H-tetrazol-1-yl-phenyl acetamide scaffold |
| Comparator Or Baseline | Compound 6a (N-(4-methoxyphenyl)-2-(5-(1-methyl-1H-indol-3-yl)-2H-tetrazol-2-yl)acetamide): IC50 = 0.34 µM; Combretastatin A-4: IC50 = 1.12 µM; Tetrazole regioisomer: 2H-tetrazol-2-yl [1] |
| Quantified Difference | 2H-tetrazol-2-yl scaffold (compound 6a) is 3.3× more potent than combretastatin A-4; regioisomeric difference (1H- vs. 2H-tetrazole) precludes direct potency extrapolation |
| Conditions | In vitro tubulin polymerization inhibition assay; purified tubulin, absorbance-based detection [1] |
Why This Matters
Procurement of the 1H-tetrazol-1-yl-phenyl regioisomer enables SAR exploration of a tetrazole topology that is underrepresented in published indole-tetrazole anticancer series, reducing the risk of redundant intellectual property generation and maximizing chemical diversity in lead optimization libraries.
- [1] Reddy TS, Rai S, Koppula SK. Synthesis of indole-tetrazole coupled aromatic amides; In vitro anticancer activity, in vitro tubulin polymerization inhibition assay and in silico studies. J Mol Struct. 2022;1267:133556. doi:10.1016/j.molstruc.2022.133556. View Source
